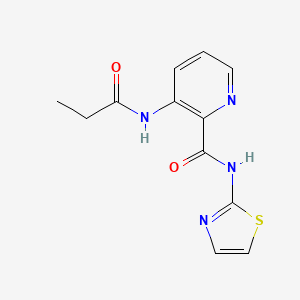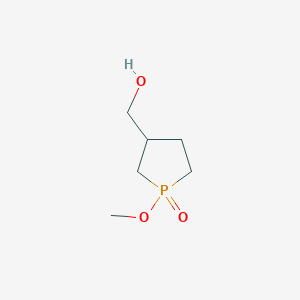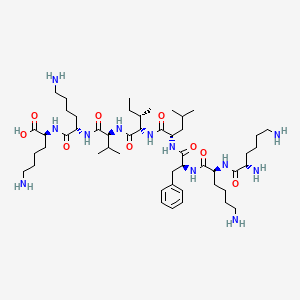
Carbamic acid--hexa-2,4-dien-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid–hexa-2,4-dien-1-ol (1/1) is a chemical compound with the molecular formula C6H10O. . This compound is characterized by its conjugated diene structure, which makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid–hexa-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 2,4-hexadien-1-ol reacts with maleic anhydride . This reaction typically requires moderate to high temperatures and may be conducted under pressure to enhance the yield .
Industrial Production Methods
In industrial settings, the production of carbamic acid–hexa-2,4-dien-1-ol often involves the catalytic hydrogenation of sorbic acid. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid–hexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid–hexa-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbamic acid–hexa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. These reactions are stereospecific and can lead to the formation of complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorbic acid: A related compound with similar chemical properties but different applications.
Hexadienol isomers: Other isomers of hexadienol, such as (Z,Z)-hexa-2,4-dien-1-ol, which have different stereochemistry and reactivity.
Uniqueness
Carbamic acid–hexa-2,4-dien-1-ol is unique due to its conjugated diene structure, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
197075-23-3 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
carbamic acid;hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h2-5,7H,6H2,1H3;2H2,(H,3,4) |
InChI-Schlüssel |
LZVFKGJVUBSDTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CCO.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)


![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![4,6-Methano-2h-pyrano[3,2-b]pyridine](/img/structure/B12582661.png)

![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
